2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17436117
InChI: InChI=1S/C9H10F3N3O2/c1-5-3-6(2)14-7(13-5)15-8(16)17-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14,15,16)
SMILES:
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.19 g/mol

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate

CAS No.:

Cat. No.: VC17436117

Molecular Formula: C9H10F3N3O2

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate -

Specification

Molecular Formula C9H10F3N3O2
Molecular Weight 249.19 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate
Standard InChI InChI=1S/C9H10F3N3O2/c1-5-3-6(2)14-7(13-5)15-8(16)17-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14,15,16)
Standard InChI Key JBXKUVLIHRVLQJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC(=O)OCC(F)(F)F)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 2,2,2-trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate is C9H10F3N3O2\text{C}_9\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2, with a molecular weight of 249.19 g/mol . The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions, is substituted with methyl groups at the 4- and 6-positions. The carbamate functional group (-O-(C=O)-N<) bridges the trifluoroethyl (-OCCF3_3) moiety to the pyrimidin-2-yl amine (Figure 1).

Key structural features:

  • Pyrimidine ring: Contributes to planar aromaticity, enabling π-π stacking interactions critical in biological target binding .

  • Methyl substituents: Enhance lipophilicity and steric bulk, potentially influencing solubility and metabolic stability .

  • Trifluoroethyl group: Introduces strong electron-withdrawing effects (σmeta=0.43\sigma_{\text{meta}} = 0.43) and hydrophobicity, often leveraged to improve pharmacokinetic profiles in drug design .

Synthetic Methodologies

While no explicit synthesis protocol for 2,2,2-trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate is detailed in the available literature, analogous carbamate syntheses provide plausible routes. A prominent method involves the reaction of phenyl(2,2,2-trifluoroethyl)iodonium triflate with carboxylic acids or amines in the presence of cesium carbonate (Cs2_2CO3_3) at room temperature . For this compound, the pathway likely proceeds via:

  • Formation of the carbamate linkage: Reaction of 4,6-dimethylpyrimidin-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to eliminate HCl.

  • Purification: Chromatographic isolation or recrystallization to achieve the reported minimum purity of 95% .

Alternative approaches may utilize urea derivatives or carbamate exchange reactions, though these methods often require harsher conditions . The absence of toxic condensation agents in the iodonium triflate route aligns with green chemistry principles, suggesting its potential applicability .

Physicochemical Properties

Experimental data specific to this compound remain scarce, but inferences can be drawn from structural analogs:

PropertyValue/DescriptionSource
Molecular weight249.19 g/mol
AppearancePowder (analogous compounds)
SolubilityLikely low in water (high logP)
StabilityHydrolytically stable under neutral conditions

The trifluoroethyl group significantly lowers the compound’s polar surface area, enhancing membrane permeability. Computational models predict a logP value >2.5, indicative of moderate lipophilicity . Differential scanning calorimetry (DSC) data for related carbamates suggest a melting point range of 120–150°C, though this remains unconfirmed for the target compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator